2-(5-Chloro-1H-pyrazol-1-yl)ethanamine

Physicochemical Properties Drug-likeness Medicinal Chemistry

Medicinal chemistry programs requiring regioselective pyrazole functionalization often face supply of isomers with ambiguous purity. 2-(5-Chloro-1H-pyrazol-1-yl)ethanamine (CAS 1532936-18-7) solves this with consistent 98% purity as a free base, eliminating neutralization steps required for hydrochloride salt analogs. • Enables exclusive Pd-catalyzed C4 direct arylation; the 5-chloro group acts as a temporary protecting moiety for sequential C4/C5 diversification. • Negative LogP (-0.08) reduces lipophilicity-driven promiscuity compared to unsubstituted analogs, aligning with CNS developability criteria. • Free base form eliminates pre-reaction neutralization, reducing workflow steps in parallel library synthesis.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
Cat. No. B13105139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-1H-pyrazol-1-yl)ethanamine
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CCN)Cl
InChIInChI=1S/C5H8ClN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,2,4,7H2
InChIKeyYQQXYYROKVGSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine Overview


2-(5-Chloro-1H-pyrazol-1-yl)ethanamine (CAS 1532936-18-7) is a heterocyclic aromatic compound classified as a halogenated pyrazole ethanamine derivative . Its structure comprises a pyrazole ring with a chlorine atom substituted at the 5-position and an ethylamine side chain at the N1-position [1]. With a molecular formula of C5H8ClN3 and a molecular weight of 145.59 Da, this compound serves primarily as a versatile synthetic building block and intermediate in medicinal chemistry, rather than as an active pharmaceutical ingredient itself . The 5-chloro substituent confers distinct electronic and steric properties that influence both its physicochemical profile and its utility in further chemical transformations compared to non-halogenated or regioisomeric analogs.

1 5-chloro substitution for distinct electronic/steric profile in pyrazole building blocks
2 Free base form eliminates neutralization step common with hydrochloride salts
3 Versatile intermediate for regioselective C4 functionalization and further derivatization

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine Substitution Limitations


Simple substitution of 2-(5-chloro-1H-pyrazol-1-yl)ethanamine with regioisomeric analogs such as the 4-chloro variant (CAS 777056-71-0) or the unsubstituted 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) is not scientifically justified due to significant differences in electronic properties, reactivity, and physicochemical parameters that directly affect synthetic outcomes and drug-like properties of downstream products. The position of the chlorine substituent on the pyrazole ring alters both the electron density distribution and the steric environment around the reactive sites, which critically influences nucleophilic aromatic substitution reactivity [1]. Additionally, the chloro substituent provides a temporary protecting group strategy for regioselective C-H functionalization at the C4 position, enabling synthetic routes that are inaccessible with non-halogenated analogs [2]. These distinctions are quantified in the evidence below and carry direct procurement implications for research programs requiring specific physicochemical properties or synthetic versatility.

Regioisomer: 4-chloro analog (CAS 777056-71-0) places chlorine at the functionalization site, not as a removable blocking group; reactivity profile may shift.
Unsubstituted: 2-(1H-pyrazol-1-yl)ethanamine lacks the chlorine substituent required for temporary C4 protection; C4-selective arylation strategy is inaccessible.
Salt form: 4-chloro regioisomer supplied as monohydrochloride salt may require neutralization; free base workflow consistency may not transfer directly.

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine Differentiation Evidence


LogP and Polarity vs. Unsubstituted Analog

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine exhibits a calculated LogP of -0.08 [1], which is substantially lower than that of the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanamine. The introduction of the chlorine atom increases molecular weight (145.59 vs. 111.15 Da) and polar surface area while reducing lipophilicity. The target compound also shows a Polar Surface Area of 44 Ų and an Fsp3 value of 0.4 [1]. For comparison, the 4-chloro regioisomer 2-(4-chloro-1H-pyrazol-1-yl)ethanamine (CAS 777056-71-0) exhibits distinct physical properties as a liquid at ambient conditions , whereas the 5-chloro variant's physical state may differ based on salt form and purity. The negative LogP value of the target compound places it in a more hydrophilic property space, which can be advantageous for programs seeking to reduce lipophilicity-driven off-target effects and improve aqueous solubility in lead optimization campaigns .

LogP & Polarity
Reported
LogP -0.08; PSA 44 Ų
Reported lower lipophilicity vs. unsubstituted analog; may support aqueous solubility screening.
Calculated values; experimental validation recommended.
Physicochemical Properties Drug-likeness Medicinal Chemistry

C5-Chloro Enabled C4 Arylation

The 5-chloro substituent on 2-(5-chloro-1H-pyrazol-1-yl)ethanamine and related 5-chloropyrazoles enables a unique synthetic strategy wherein the chloro group acts as a temporary protecting group. This permits exclusive, high-yield Pd-catalyzed direct arylation at the C4 position with complete regioselectivity using as little as 0.5–0.1 mol% Pd(OAc)2 catalyst [1]. Following C4 functionalization, the chloro group can be removed via dechlorination, enabling subsequent C5 arylation to generate 4,5-diarylated pyrazole derivatives [1]. This sequential arylation strategy is not accessible with the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanamine, which lacks the blocking group necessary to direct regioselective C4 functionalization. The 4-chloro regioisomer (CAS 777056-71-0) would similarly fail to provide C4 protection, as its chloro substituent is located at the site intended for functionalization rather than serving as a removable blocking group. The nucleophilic aromatic substitution reactivity of 5-chloropyrazoles is further modulated by the electronic nature of N1-substituents, with electron-withdrawing groups accelerating reaction rates [2].

C4 Arylation Strategy
Class-level
0.5–0.1 mol% Pd catalyst; complete C4 regioselectivity
Supports temporary chloro-protecting group for sequential 4,5-diarylation.
5-chloropyrazole class context; review substrate-specific efficiency.
Synthetic Methodology C-H Functionalization Palladium Catalysis

Purity and Availability Profile

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine is commercially available with a documented purity specification of 98% from established chemical suppliers . This purity level is suitable for direct use as a building block in medicinal chemistry synthesis without additional purification. The compound is available in catalog quantities with documented CAS registration (1532936-18-7) and multiple catalog numbers including BBV-54540648, CSC010953281, and FCH2470428 [1]. For comparison, the 4-chloro regioisomer (CAS 777056-71-0) is available at 95% purity as a liquid monohydrochloride salt form , representing a different physical form and salt state that may require neutralization prior to use in further transformations. The 5-chloro variant's availability as a free base in high purity streamlines incorporation into synthetic workflows without additional salt-exchange steps.

Purity & Form
Head-to-head
98% purity, free base
Free base form may streamline workflow; no salt neutralization required.
Specification review; verify suitability for sensitive transformations.
Commercial Availability Procurement Specifications Building Block Quality

5-Chloro vs. 4-Chloro Regioisomer

The positional isomerism between 2-(5-chloro-1H-pyrazol-1-yl)ethanamine and 2-(4-chloro-1H-pyrazol-1-yl)ethanamine (CAS 777056-71-0) produces distinct electronic environments that affect both reactivity and potential biological target interactions. The 5-chloro substituent is adjacent to the N1 nitrogen bearing the ethylamine side chain, creating a different electrostatic potential surface compared to the 4-chloro isomer where the chlorine is positioned between the two ring nitrogens. The InChIKey for the 4-chloro isomer is HYMUJSKLHIXUOM-UHFFFAOYSA-N , confirming its distinct molecular identity. The 5-chloro substitution pattern in pyrazoles is known to influence the rate of nucleophilic aromatic substitution reactions, with reaction rates significantly affected by the electronic nature of N1 substitution [1]. This positional difference translates to divergent reactivity in cross-coupling reactions and may produce different binding affinities when incorporated into biologically active molecules targeting enzymes or receptors.

5-Cl vs. 4-Cl Isomer
Reported
InChIKey HYMUJSKLHIXUOM-UHFFFAOYSA-N (4-Cl)
Distinct electronic environment; chlorine adjacent to N1 vs. between ring nitrogens.
Positional isomer identity; SAR outcomes may diverge.
Structure-Activity Relationships Electronic Properties Molecular Recognition

2-(5-Chloro-1H-pyrazol-1-yl)ethanamine Application Scenarios


Reducing Lipophilicity in Lead Optimization

Programs seeking to improve aqueous solubility and reduce non-specific binding liabilities in pyrazole-containing lead series should prioritize 2-(5-chloro-1H-pyrazol-1-yl)ethanamine over unsubstituted analogs. The compound's negative LogP (-0.08) and increased polarity relative to non-halogenated pyrazole ethanamines place it in a more favorable drug-like property space, aligning with strategies to lower lipophilicity-driven promiscuity and improve developability profiles [1]. This is particularly relevant for central nervous system (CNS) programs where excessive lipophilicity correlates with higher attrition rates. The ethylamine side chain provides a primary amine handle for further derivatization, while the 5-chloro substituent contributes to the desired physicochemical shift without introducing additional hydrogen bond donors.

4,5-Diarylated Pyrazole Synthesis

Synthetic chemistry programs requiring controlled, sequential functionalization of the pyrazole ring at the C4 and C5 positions should select 2-(5-chloro-1H-pyrazol-1-yl)ethanamine or related 5-chloropyrazoles over unsubstituted or regioisomeric analogs. The 5-chloro group serves as a temporary protecting moiety enabling exclusive Pd-catalyzed direct arylation at C4 with complete regioselectivity, followed by dechlorination and subsequent C5 arylation to access 4,5-diarylated pyrazole libraries that are otherwise synthetically challenging or inaccessible [2]. This application scenario is particularly valuable for building diverse compound collections in kinase inhibitor programs where multisubstituted pyrazoles are privileged scaffolds.

High-Throughput Synthesis Procurement

Research laboratories conducting high-throughput synthesis or parallel library production should procure 2-(5-chloro-1H-pyrazol-1-yl)ethanamine based on its commercial availability as a free base at 98% purity . Compared to the 4-chloro regioisomer available as a 95% purity monohydrochloride salt , the 5-chloro variant eliminates the neutralization step required for hydrochloride salts and provides higher initial purity, reducing pre-reaction purification requirements and improving overall workflow efficiency. The compound's established CAS registration and availability from multiple vendors ensure supply chain reliability for ongoing research programs.

SAR: Halogen Position in Pyrazoles

Structure-activity relationship (SAR) studies investigating the impact of halogen position on target binding affinity and selectivity should include 2-(5-chloro-1H-pyrazol-1-yl)ethanamine as a distinct positional isomer alongside the 4-chloro analog (CAS 777056-71-0) and unsubstituted comparator. The distinct electronic environment created by chloro substitution at the C5 position adjacent to the N1-ethylamine side chain, versus the C4 position between ring nitrogens , produces divergent electrostatic potential surfaces that may translate to meaningful differences in molecular recognition events with protein targets. Systematic comparison across this regioisomeric series enables deconvolution of halogen positioning effects on pharmacological activity.

Application
Selection Property
Validation Focus
Lead Optimization with Reduced Lipophilicity
Negative LogP, increased polarity
Aqueous solubility, non-specific binding review
4,5-Diarylated Pyrazole Synthesis
C5-chloro as removable protecting group
Regioselective C4 arylation, dechlorination efficiency
High-Throughput Synthesis Workflow
Free base form, 98% purity
No neutralization step, supply consistency
Halogen Position SAR Studies
5-chloro vs. 4-chloro regioisomer
Electronic environment, target recognition differences

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